molecular formula C18H15NO2S B5589865 1-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ACETONE

1-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ACETONE

Cat. No.: B5589865
M. Wt: 309.4 g/mol
InChI Key: SQOFVHPBOAQZCT-UHFFFAOYSA-N
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Description

1-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ACETONE is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a 1,3-oxazole ring substituted with diphenyl groups at positions 4 and 5, and a sulfanyl group attached to an acetone moiety

Properties

IUPAC Name

1-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c1-13(20)12-22-18-19-16(14-8-4-2-5-9-14)17(21-18)15-10-6-3-7-11-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOFVHPBOAQZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204402
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ACETONE typically involves the cyclization of esters of benzoin and aromatic acids (desyl esters). The desyl esters can be obtained by the acylation of benzoin using Davidson’s method . Another method involves the alkylation of the salts of corresponding carboxylic acids with desyl chloride under phase-transfer catalysis conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ACETONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated oxazole derivatives.

    Substitution: Various substituted acetone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ACETONE involves its interaction with various molecular targets. For instance, its derivatives can inhibit enzymes such as amine oxidase and transient receptor potential channels, which are involved in pain and inflammation pathways . The compound’s structure allows it to interact with specific receptors and enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ACETONE is unique due to its specific sulfanyl-acetone moiety, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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